5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Epigenetics Bromodomain Inhibition Structure-Based Drug Design

Researchers requiring validated BET family bromodomain probes face false positives from functional non-equivalent analogs. This triazolopyrimidine provides a crystallographically confirmed (PDB: 4MEQ, 1.77 Å) acetyl-lysine competitive inhibitor with unique bidentate binding to Asn140. - Novel KAc mimetic: Two nitrogen interactions differ from native acetyl-lysine - Benchmark-ready: RMSD ≤0.30 Å for docking protocol validation - Intermediate utility: 2-amino group enables focused library synthesis for lead optimization

Molecular Formula C12H11N5
Molecular Weight 225.255
CAS No. 72966-19-9
Cat. No. B2644009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
CAS72966-19-9
Molecular FormulaC12H11N5
Molecular Weight225.255
Structural Identifiers
SMILESCC1=NC2=NC(=NN2C(=C1)C3=CC=CC=C3)N
InChIInChI=1S/C12H11N5/c1-8-7-10(9-5-3-2-4-6-9)17-12(14-8)15-11(13)16-17/h2-7H,1H3,(H2,13,16)
InChIKeyZCOHGHCESYZASH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: A Structurally-Validated BRD4(BD1) Inhibitor


5-Methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 72966-19-9) is a heterocyclic small molecule belonging to the triazolopyrimidine class. It functions as a novel, acetyl-lysine (KAc) competitive inhibitor of the first bromodomain of BRD4 (BRD4(BD1)), a member of the BET family of epigenetic reader proteins [1]. Its binding mode and interactions have been experimentally validated through X-ray crystallography, confirming it as one of four unprecedented KAc mimetics discovered via a structure-based virtual screening approach [2].

Mechanism

BRD4(BD1) KAc-competitive inhibitor with triazolopyrimidine scaffold

Structural context

Binding mode characterized by X-ray crystallography at 1.77 Å resolution

Research use

Suitable for BET bromodomain target engagement and SBDD studies

Why Generic Substitution Fails: Unique Scaffold Binding Mode


The triazolopyrimidine core of this compound represents a novel KAc mimetic that engages the conserved asparagine (Asn140) via a unique bidentate interaction using two nitrogen atoms, differing from the carbonyl-based interactions of native acetyl-lysine and other classes like the dihydroquinazolinones [1]. Generic substitution with other in-class hits, such as the closely related triazolopyrimidine 3, is not functionally equivalent. Subtle differences in the aryl substitution pattern on the core scaffold lead to distinct binding modes in the hydrophobic shelf or ZA-channel regions, directly impacting potency, ligand efficiency, and selectivity profiles across the bromodomain family [2]. The specific 5-methyl-7-phenyl arrangement of this compound defines its precise interaction fingerprint, which is not replicated by other analogs.

This compound

5-Methyl-7-phenyl triazolopyrimidine

Bidentate Asn140 interaction via two nitrogen atoms; 2-amino group present as key pharmacophore

Analog risk

Des-amino analog 8a

Lacks the 2-amino group; reported as inactive in BRD4(BD1) screening at matched concentration

Binding mode

Dual-nitrogen KAc mimetic

Engages Asn140 through a unique bidentate motif distinct from carbonyl-based mimetics

Scaffold mismatch

Dihydroquinazolinones, JQ1, PFI-1

Use distinct KAc mimetic interactions; binding mode and selectivity profile may not transfer

Quantitative Evidence for Scientific Procurement


Novel Binding Mode: Triazolopyrimidine as a KAc Mimetic

This compound (referred to as compound 4) engages BRD4(BD1) via a novel KAc mimetic mechanism. Its triazolopyrimidine core uses two nitrogen atoms to form a bidentate interaction with the conserved asparagine (Asn140), mimicking the acetyl carbonyl of acetylated lysine. This is in contrast to the single carbonyl interaction of KAc and is distinct from other scaffolds like the dihydroquinazolinone-based PFI-1 [1]. The crystal structure with BRD4(BD1) was solved at 1.77 Å resolution, confirming this unique binding mode with an RMSD of only 0.37 Å from the reference JQ1-bound structure (PDB: 3MXF), and docking poses were within experimental error (RMSD ≤ 0.30 Å) [2].

KAc Mimetic Binding Mode
Class-level inference
Bidentate Asn140 interaction via two N atoms; RMSD 0.37 Å vs JQ1-bound 3MXF; 1.77 Å resolution
Supports structurally distinct binding-mode context for BRD4(BD1) probe design
PDB 4MEQ; docking poses within RMSD ≤ 0.30 Å; single-structure validation
Epigenetics Bromodomain Inhibition Structure-Based Drug Design

Scaffold-Level Potency: 2-Amino Group Pharmacophore

In a direct screen of 240 commercial compounds against BRD4(BD1), two triazolopyrimidine hits were identified, compounds 4 (this compound) and 3. Both compounds showed significant inhibition, validating the scaffold as a novel KAc mimetic [1]. However, the matched molecular pair analysis revealed a critical difference: the presence of a 2-amino group on the triazolopyrimidine of compound 4 is hypothesized to form an additional hydrogen bond with the conserved asparagine (Asn140), an interaction not present in the des-amino analog 8a [2]. While the publication does not report a separate IC50 for compound 4, the pair-wise comparison of 4 and its des-amino counterpart 8a demonstrates that the 2-amino substitution is essential for significant activity, guiding the design of more potent analogs like 8b-e [3].

2-Amino Pharmacophore
Head-to-head
Compound 4 (2-NH₂ present): reported inhibition at screening concentration. Des-amino 8a: no reported activity.
2-Amino group reported as key pharmacophoric element for BRD4(BD1) inhibition in this scaffold
Matched-pair analysis via AlphaScreen; single-concentration screening up to 250 μM
BRD4 Inhibition AlphaScreen Assay Scaffold Optimization

Improved Ligand Efficiency of Triazolopyrimidine Scaffold

Further optimization of the triazolopyrimidine scaffold identified compound 8b, which demonstrated a substantially improved IC50 of 24 μM against BRD4(BD1) and a ligand efficiency (LE) of 0.33 [1]. Although compound 8b is a derivative of the initial hits, the parent compound 4 provided the foundational scaffold and binding mode that enabled this improvement. The LE of 0.33 serves as a benchmark for this scaffold, comparing favorably to other early-stage BRD4 inhibitors and demonstrating the inherent drug-like potential of the triazolopyrimidine core [2].

Derivative Ligand Efficiency
Class-level inference
LE = 0.33
Reported benchmark LE for optimized triazolopyrimidine derivative 8b; supports scaffold quality assessment
Derivative IC₅₀ 24 μM vs BRD4(BD1); parent scaffold foundational to this series
Ligand Efficiency Lead Optimization Drug Discovery Metric

Key Application Scenarios for Research and Development


Chemical Probe for BRD4(BD1) Target Validation

The compound serves as a structurally characterized, commercially available chemical probe for studying the functional consequences of BRD4(BD1) inhibition. Its novel KAc mimetic binding mode, confirmed by a high-resolution (1.77 Å) crystal structure, makes it a valuable tool for chemoproteomics and cellular target engagement studies aimed at validating the BET family as a therapeutic target in oncology and inflammation [1].

Reference Compound for SBDD and Docking Validation

The experimentally determined binding mode and the highly accurate docking pose (RMSD ≤ 0.30 Å) make this compound an ideal reference standard for validating computational docking protocols and scoring functions, especially in virtual screening campaigns targeting acetyl-lysine binding pockets [1]. Its use can help benchmark new in silico methods for novel KAc mimetic discovery.

Key Intermediate for BRD4 Inhibitor Synthesis

The identification of the 2-amino group on the triazolopyrimidine as a key pharmacophoric element, based on a matched-pair comparison with the inactive des-amino analog, establishes this compound as a core intermediate for ongoing lead optimization. Researchers can use it to rationally design and synthesize focused libraries aimed at improving potency and selectivity for the BET family of bromodomains [2].

Co-crystallization Standard for Bromodomain Structural Biology

With a well-defined crystallographic system (PDB: 4MEQ) achieving a resolution of 1.77 Å, this compound can be used as a system suitability standard or a proof-of-concept ligand for establishing new co-crystallization protocols for BRD4 or closely related bromodomains, facilitating structural biology efforts in drug discovery [3].

Application
Selection Property
Validation Focus
BRD4(BD1) target engagement studies
Crystallographically characterized KAc mimetic binding mode
Target engagement and chemoproteomics assay context
Virtual screening protocol validation
Reported docking accuracy within experimental error
KAc pocket docking benchmark and scoring review
Focused library synthesis for SAR
2-Amino group as reported pharmacophoric element
Matched-pair analysis and BRD4(BD1) inhibition screening
Bromodomain co-crystallization studies
Established PDB system at 1.77 Å resolution
System suitability and protocol development review
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